molecular formula C19H20OSi B11836466 ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane CAS No. 83291-47-8

((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane

Cat. No.: B11836466
CAS No.: 83291-47-8
M. Wt: 292.4 g/mol
InChI Key: BEWALQUFYITCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane is a chemical compound with the molecular formula C19H20OSi. It is known for its unique structure, which includes a fluoranthene moiety linked to a trimethylsilane group via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane typically involves the reaction of 2,3-dihydrofluoranthen-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2,3-Dihydrofluoranthen-1-ol+Trimethylsilyl chloride((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane+HCl\text{2,3-Dihydrofluoranthen-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane} + \text{HCl} 2,3-Dihydrofluoranthen-1-ol+Trimethylsilyl chloride→((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane+HCl

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation or chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluoranthenone derivatives.

    Reduction: Reduction reactions can convert the fluoranthene moiety to more saturated hydrocarbons.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides (e.g., NaCl) or alkoxides (e.g., NaOCH3) can be employed under basic conditions.

Major Products

Scientific Research Applications

((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane in chemical reactions involves the activation of the fluoranthene moiety and the trimethylsilyl group. The fluoranthene moiety can participate in π-π interactions and electron transfer processes, while the trimethylsilyl group can stabilize reaction intermediates through hyperconjugation and inductive effects .

Comparison with Similar Compounds

Similar Compounds

  • ((2,3-Dihydrofluoranthen-1-yl)oxy)triethylsilane
  • ((2,3-Dihydrofluoranthen-1-yl)oxy)dimethylsilane
  • ((2,3-Dihydrofluoranthen-1-yl)oxy)phenylsilane

Uniqueness

((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane is unique due to its specific combination of a fluoranthene moiety and a trimethylsilyl group. This combination imparts distinct electronic and steric properties, making it valuable in various chemical transformations and applications .

Properties

CAS No.

83291-47-8

Molecular Formula

C19H20OSi

Molecular Weight

292.4 g/mol

IUPAC Name

2,3-dihydrofluoranthen-1-yloxy(trimethyl)silane

InChI

InChI=1S/C19H20OSi/c1-21(2,3)20-17-12-11-13-7-6-10-15-14-8-4-5-9-16(14)19(17)18(13)15/h4-10H,11-12H2,1-3H3

InChI Key

BEWALQUFYITCQG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C2C3=CC=CC=C3C4=CC=CC(=C42)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.